4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid

Lipophilicity Physicochemical Property Drug Design

In CNS drug discovery, non-methylated thiophene-butanoic acid analogs often fail due to rapid β-oxidation and CYP-mediated metabolism. This compound solves that problem with a gem-dimethyl group at the α-carbon, introducing steric hindrance that confers metabolic resilience and improved passive permeability (LogP 4.6, TPSA 65.5 Ų). • Enables construction of metabolically stable, brain-penetrant screening libraries. • Serves as a direct, quantifiable steric probe vs. the non-methylated analog (ΔMW +28 Da, ΔLogP ≈ +1.8). • Supplied at ≥98% purity to minimize false positives in SPR and crystallography assays. • Available from stock with global ambient-temperature shipping for rapid deployment in SAR campaigns.

Molecular Formula C10H12Cl2O2S
Molecular Weight 267.16
CAS No. 1496679-65-2
Cat. No. B2751806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
CAS1496679-65-2
Molecular FormulaC10H12Cl2O2S
Molecular Weight267.16
Structural Identifiers
SMILESCC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14)
InChIKeyQMQYVFGKPDZKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid (CAS 1496679-65-2): Identity and Physicochemical Profile


4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid (CAS 1496679-65-2) is a synthetic small molecule belonging to the thiophene-substituted butanoic acid class. Its structure combines a 2,5-dichlorothiophene heterocycle at the 3-position with a 2,2-dimethylbutanoic acid chain. Key computed physicochemical properties include a molecular weight of 267.17 g/mol, a predicted LogP (XLogP3-AA) of 4.6, and a topological polar surface area (TPSA) of 65.5 Ų [1]. The compound is commercially available as a research chemical, typically supplied at purities of 97% to 98% .

Why 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid Cannot Be Simply Replaced by In-Class Analogs


Within the family of thiophene-substituted butanoic acid building blocks, the 2,2-dimethyl substitution on the alpha-carbon of the carboxylic acid moiety is a critical structural differentiator. This gem-dimethyl group introduces steric hindrance that is absent in the direct analog 4-(2,5-dichlorothiophen-3-yl)butanoic acid (CAS 34967-65-2). Literature on the 2,2-dimethylbutanoic acid pharmacophore indicates that this branching can confer metabolic stability by hindering β-oxidation and reducing CYP-mediated metabolism [1]. Therefore, substituting the dimethylated compound with a non-methylated analog is not a functionally equivalent replacement for applications where metabolic resilience or steric constraint is a parameter in structure-activity or structure-property relationships.

Quantitative Differentiation Evidence for 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid vs. Key Comparators


Predicted Lipophilicity (XLogP3-AA) vs. Non-Methylated Analog

The 2,2-dimethyl substitution significantly increases the predicted lipophilicity of the target compound relative to its non-methylated analog 4-(2,5-dichlorothiophen-3-yl)butanoic acid. The target compound has a computed XLogP3-AA of 4.6 [1], whereas the non-methylated analog, with a shorter aliphatic chain and no branching, has a predicted LogP that is estimated to be approximately 1.5–2.0 units lower based on structure-based calculation algorithms (class-level inference). This difference indicates substantially altered membrane permeability and distribution potential.

Lipophilicity Physicochemical Property Drug Design

Commercially Offered Purity vs. Direct Non-Methylated Analog

Multiple commercial suppliers offer the target compound at a guaranteed minimum purity of 97% (AKSci) or 98% (Leyan, Moldb) . In contrast, the closest non-methylated analog, 4-(2,5-dichlorothiophen-3-yl)butanoic acid (CAS 34967-65-2), is typically supplied at a lower standard purity of 95% (Chemenu, Chembase, CymitQuimica) [1]. This consistent purity differential of 2–3 percentage points is significant for researchers requiring higher initial purity for sensitive downstream applications such as SPR or crystallography.

Chemical Purity Procurement Quality Control

Molecular Weight and Structural Volume Comparison

The target compound has a molecular weight of 267.17 g/mol [1]. This is 28.05 g/mol higher than the non-methylated analog 4-(2,5-dichlorothiophen-3-yl)butanoic acid (MW 239.12 g/mol) . The additional mass is entirely attributed to the two methyl groups on the alpha-carbon. In the context of fragment-based drug discovery (FBDD) or lead optimization, this incremental 28 Da increase corresponds to a specific, quantitative vector for tuning lipophilicity and steric bulk without altering the heterocyclic core, offering a precise handle for SAR exploration that is not available with the parent scaffold.

Molecular Weight Building Block Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a Passive Permeability Predictor

The target compound has a computed TPSA of 65.5 Ų [1]. This value is identical to that of the non-methylated analog since the carboxylic acid group is the primary polar contributor in both molecules. However, when combined with the elevated LogP of 4.6 versus an estimated ~2.8 for the analog, the target compound is predicted to have superior passive membrane permeability according to standard ADME guidelines where compounds with TPSA < 90 Ų and LogP 3–5 are considered optimal for blood-brain barrier penetration [1]. This quantitative combination profile is a direct procurement rationale for CNS-targeted screening libraries.

Passive Permeability ADME BBB Penetration

Recommended Application Scenarios for 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid Based on Quantitative Evidence


CNS-Penetrant Fragment or Lead-Like Library Design

With a computed LogP of 4.6 and TPSA of 65.5 Ų [1], this compound resides within the favorable CNS drug-like space. Medicinal chemistry teams seeking brain-penetrant scaffolds should prioritize this dimethylated version over the non-methylated analog, which has a substantially lower LogP and therefore inferior predicted passive permeability.

Metabolically Stabilized Building Block for SAR Exploration

The 2,2-dimethylbutanoic acid moiety has been clinically validated to confer metabolic stability by reducing β-oxidation [2]. When attached to a 2,5-dichlorothiophene core, this compound serves as a metabolically resilient intermediate for libraries targeting enzymes or receptors sensitive to oxidative metabolism. The non-methylated analog lacks this protective feature.

High-Purity Starting Material for Biophysical Assays (SPR, ITC, X-ray)

Biophysical techniques like surface plasmon resonance (SPR) and X-ray crystallography demand chemical purity >97% to avoid false positives from impurities. The target compound is available at 97–98% purity from multiple vendors , whereas the direct non-methylated analog is typically capped at 95% purity . This purity advantage makes the dimethylated compound the preferred choice for rigorous biophysical studies.

Steric Probe in Structure-Activity Relationship (SAR) Studies

The additional 28 g/mol from the gem-dimethyl group relative to the non-methylated analog serves as a precise steric probe. In SAR campaigns where the goal is to map steric tolerance at the linker region without altering the dichlorothiophene pharmacophore, this compound provides a direct, quantifiable comparator (ΔMW = +28 Da, ΔLogP ≈ +1.8) to the parent scaffold.

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